molecular formula C18H17F2NO3S B11406342 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide

Cat. No.: B11406342
M. Wt: 365.4 g/mol
InChI Key: ZRARUCCBQLFLPR-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide: C20H15F2NO3S\text{C}_{20}\text{H}_{15}\text{F}_2\text{NO}_3\text{S}C20​H15​F2​NO3​S

    .
  • It belongs to the class of benzamide derivatives and contains both fluorine and sulfur atoms.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.

      Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include reflux, inert atmosphere, and specific catalysts.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These would vary based on the specific reactions, but potential products include substituted benzamides and fluorinated thiophenes.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure may find applications in designing novel ligands or catalysts.

      Biology: It could be explored as a potential bioactive compound, affecting cellular processes.

      Medicine: Research might investigate its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: If scalable synthesis becomes feasible, it could have applications in materials science or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research would be needed to elucidate this.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamide derivatives with fluorine substitutions or thiophene moieties.

      Uniqueness: Highlight its distinct features compared to structurally related compounds.

    Properties

    Molecular Formula

    C18H17F2NO3S

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-fluorophenyl)methyl]benzamide

    InChI

    InChI=1S/C18H17F2NO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2

    InChI Key

    ZRARUCCBQLFLPR-UHFFFAOYSA-N

    Canonical SMILES

    C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F

    Origin of Product

    United States

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